2-(1-Acetyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)-2H-1,4-benzothiazin-3(4H)-one
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Overview
Description
2-(1-Acetyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)-2H-1,4-benzothiazin-3(4H)-one is a complex organic compound that belongs to the class of benzothiazinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes an indole and benzothiazinone moiety, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Acetyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)-2H-1,4-benzothiazin-3(4H)-one typically involves multi-step organic reactions. The starting materials often include indole derivatives and benzothiazinone precursors. Common synthetic routes may involve:
Bromination: Introduction of a bromine atom to the indole ring.
Acetylation: Addition of an acetyl group to the indole nitrogen.
Cyclization: Formation of the benzothiazinone ring through cyclization reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to ensure optimal reaction conditions.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Acetyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)-2H-1,4-benzothiazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Acetyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological pathways.
Pathways: Involvement in signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Acetyl-5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2H-1,4-benzothiazin-3(4H)-one
- 2-(1-Acetyl-5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2H-1,4-benzothiazin-3(4H)-one
Uniqueness
The uniqueness of 2-(1-Acetyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)-2H-1,4-benzothiazin-3(4H)-one lies in its specific substitution pattern and the presence of both indole and benzothiazinone moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C18H13BrN2O3S |
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Molecular Weight |
417.3 g/mol |
IUPAC Name |
2-(1-acetyl-5-bromo-2-oxo-3H-indol-3-yl)-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C18H13BrN2O3S/c1-9(22)21-13-7-6-10(19)8-11(13)15(18(21)24)16-17(23)20-12-4-2-3-5-14(12)25-16/h2-8,15-16H,1H3,(H,20,23) |
InChI Key |
MRTUYFPDSFAJKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)Br)C(C1=O)C3C(=O)NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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